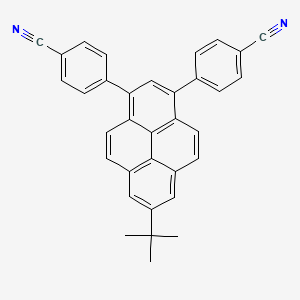
4,4'-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzonitrile is a complex organic compound featuring a pyrene core substituted with tert-butyl and benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzonitrile typically involves multi-step organic reactions. One common approach starts with the functionalization of pyrene, followed by electrophilic aromatic substitution to introduce tert-butyl groups at specific positions.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar organic chemistry principles but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings
Common Reagents and Conditions:
Oxidation: Hypervalent iodine compounds are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium catalysts or lithium aluminum hydride.
Substitution: Halogenated reagents and strong bases are often employed
Major Products:
Oxidation: Formation of pyrene-quinones.
Reduction: Conversion to amines.
Substitution: Various substituted pyrene derivatives
Scientific Research Applications
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzonitrile involves its interaction with molecular targets through its aromatic and nitrile groups. These interactions can influence various biochemical pathways, including those involved in fluorescence and electronic properties. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its function in organic electronics .
Comparison with Similar Compounds
- 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde
- 2,7-di-tert-butylpyrene
- 1,3,6,8-tetrasubstituted pyrenes
Comparison: 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzonitrile stands out due to its unique combination of tert-butyl and benzonitrile groups, which impart distinct electronic and steric properties. Compared to other pyrene derivatives, this compound exhibits enhanced stability and specific reactivity patterns, making it particularly valuable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C34H24N2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[7-tert-butyl-3-(4-cyanophenyl)pyren-1-yl]benzonitrile |
InChI |
InChI=1S/C34H24N2/c1-34(2,3)27-16-25-12-14-28-30(23-8-4-21(19-35)5-9-23)18-31(24-10-6-22(20-36)7-11-24)29-15-13-26(17-27)32(25)33(28)29/h4-18H,1-3H3 |
InChI Key |
BTAJYJJXXJDUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















